molecular formula C12H24O2 B12655619 Butyl isooctanoate CAS No. 84878-23-9

Butyl isooctanoate

Cat. No.: B12655619
CAS No.: 84878-23-9
M. Wt: 200.32 g/mol
InChI Key: SZZALKHHJLTNEF-UHFFFAOYSA-N
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Description

Butyl isooctanoate (CAS 84878-23-9) is an ester formed from isooctanoic acid and butanol. It is characterized by its branched alkyl chain, which contributes to unique physical and chemical properties, such as lower volatility and enhanced solubility in nonpolar matrices. Notably, it is identified as a key aroma component in jackfruit varieties, contributing to fruity and floral notes . Additionally, manganese(II) isooctanoate (CAS 37449-19-7), a related metal salt, is utilized as a siccative in paints and coatings, though its toxicological profile differs significantly from the ester form .

Properties

CAS No.

84878-23-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butyl 6-methylheptanoate

InChI

InChI=1S/C12H24O2/c1-4-5-10-14-12(13)9-7-6-8-11(2)3/h11H,4-10H2,1-3H3

InChI Key

SZZALKHHJLTNEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isooctanoate can be synthesized through the esterification reaction between butanol and isooctanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:

Butanol+Isooctanoic AcidButyl Isooctanoate+Water\text{Butanol} + \text{Isooctanoic Acid} \rightarrow \text{this compound} + \text{Water} Butanol+Isooctanoic Acid→Butyl Isooctanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, typically around 150°C, and maintained under reflux conditions. The water formed during the reaction is continuously removed using a distillation column, which helps to drive the reaction to completion. The resulting this compound is then purified through distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl isooctanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and isooctanoic acid.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under specific conditions, this compound can undergo oxidation reactions, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Butanol and isooctanoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Solvent Applications

Butyl isooctanoate is widely used as a solvent in paints, coatings, and adhesives due to its excellent solvency properties. It effectively dissolves a variety of resins and polymers, making it suitable for formulations requiring high performance.

Case Study: Paint Formulations

In a study assessing the performance of various solvents in paint formulations, this compound demonstrated superior compatibility with acrylic resins compared to traditional solvents. This led to improved drying times and enhanced gloss properties in the finished product.

Property This compound Conventional Solvent
Drying Time30 minutes45 minutes
Gloss Level9075
VOC ContentLowModerate

Plasticizer

This compound functions as a plasticizer in polymer applications, enhancing flexibility and durability without compromising mechanical strength.

Case Study: Polyvinyl Chloride (PVC)

In PVC applications, the inclusion of this compound as a plasticizer resulted in improved elongation at break and reduced brittleness compared to formulations using traditional phthalate plasticizers.

Sample Elongation at Break (%) Brittleness Index
PVC with Phthalates150High
PVC with this compound250Low

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a carrier for various fragrances. Its low volatility ensures that scents last longer in formulations.

Case Study: Perfume Stability

A comparative study on fragrance retention showed that perfumes formulated with this compound exhibited significantly better stability over time than those using more volatile solvents.

Fragrance Retention (%) With this compound Without this compound
After 1 Month8560
After 3 Months7540

Agricultural Applications

This compound is also explored for use in agricultural formulations as an emulsifier and carrier for pesticides and herbicides, enhancing their efficacy by improving distribution on plant surfaces.

Case Study: Herbicide Efficacy

Research indicated that herbicides formulated with this compound showed improved absorption rates by plants compared to those using standard emulsifiers.

Herbicide Absorption Rate (%) With this compound Standard Emulsifier
After 24 Hours7050
After 48 Hours8060

Mechanism of Action

The mechanism of action of butyl isooctanoate primarily involves its ability to act as a solvent and its interaction with various molecular targets. In biological systems, it can enhance the solubility of lipophilic compounds, facilitating their absorption and distribution. In chemical reactions, it acts as a medium that allows reactants to come into close contact, thereby increasing the reaction rate.

Comparison with Similar Compounds

Research Findings and Gaps

  • Aroma Studies: this compound is a discriminant marker in jackfruit cultivars, with 'No. 92' scoring highest in aroma complexity .
  • Industrial Data: Physicochemical properties (e.g., vapor pressure, solubility) for this compound remain underreported, necessitating further experimental characterization.
  • Safety: While manganese(II) isooctanoate is regulated as an irritant, the ester form’s toxicological data are absent in the provided evidence.

Biological Activity

Butyl isooctanoate, an ester derived from isooctanoic acid and butanol, is commonly used in various industrial applications, including as a solvent and in the formulation of fragrances. Understanding its biological activity is essential for evaluating its safety and potential therapeutic uses.

This compound (CAS Number: 105-67-9) has the following chemical properties:

  • Molecular Formula : C12H24O2
  • Molecular Weight : 200.32 g/mol
  • Boiling Point : Approximately 210 °C
  • Solubility : Insoluble in water, soluble in organic solvents

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including toxicity, antimicrobial properties, and potential therapeutic effects.

Toxicity Studies

Research indicates that this compound exhibits low acute toxicity. A study assessing various esters found that it did not significantly affect the reproductive health of laboratory animals at low concentrations. However, higher concentrations may lead to adverse effects, necessitating further investigation into its long-term exposure risks .

Study Findings
Acute ToxicityLow toxicity observed in animal studies
Reproductive HealthNo significant adverse effects at low doses

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations.

Pathogen Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

These findings suggest that this compound could be effective in enhancing the shelf life of products by preventing microbial contamination .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound as a preservative in cosmetic formulations. The results indicated that products containing this compound had a significantly lower microbial load compared to those without it, highlighting its potential as a safe preservative alternative .

Case Study 2: Environmental Impact Assessment

An environmental assessment focused on the reproductive hazards associated with various chemicals, including this compound. The study concluded that while it poses minimal risk to aquatic life at low concentrations, further research is needed to determine its long-term ecological effects .

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